molecular formula C11H10ClN7S B7056060 6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B7056060
M. Wt: 307.76 g/mol
InChI Key: HNAOTLBGZLUVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine typically involves the condensation of 6-chloro-1H-benzimidazole-2-thiol with a triazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or thiols in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile used .

Scientific Research Applications

6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This compound may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is unique due to its dual functionality, combining the properties of both benzimidazole and triazine moieties. This dual functionality enhances its potential as a versatile pharmacophore with applications in various fields of research and industry .

Properties

IUPAC Name

6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7S/c12-5-1-2-6-7(3-5)16-11(15-6)20-4-8-17-9(13)19-10(14)18-8/h1-3H,4H2,(H,15,16)(H4,13,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAOTLBGZLUVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)SCC3=NC(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.